Suc-Ala-Gln-Pro-Phe-pNA

描述

Significance of Synthetic Chromogenic Substrates in Modern Enzymology

Synthetic chromogenic substrates are colorless, soluble molecules that are custom-designed to be recognized and cleaved by specific enzymes. dcfinechemicals.com They consist of a peptide sequence, which provides specificity for the target enzyme, linked to a chromophore, a chemical group that releases a colored product upon enzymatic cleavage. dcfinechemicals.comdiapharma.com This color change, which can be measured spectrophotometrically, is directly proportional to the enzyme's activity. dcfinechemicals.comdiapharma.com

The use of these substrates offers several advantages in modern enzymology. They provide a continuous and easily quantifiable measure of enzyme activity, a significant improvement over older, more cumbersome methods that relied on natural substrates like proteins. tandfonline.comchromogenicsubstrates.com This sensitivity allows for the detection of very low enzyme concentrations, making them invaluable for research and quality control. chromogenicsubstrates.com Furthermore, synthetic chromogenic substrates have become essential in various fields, including microbiology for identifying microorganisms, and in biotechnology for techniques like ELISA and Western blotting. dcfinechemicals.com They have been particularly instrumental in advancing our understanding of complex biological processes such as blood coagulation and fibrinolysis. diapharma.com

Historical Development and Evolution of p-Nitroanilide Substrates

The journey towards highly specific enzyme substrates began with simpler amino acid derivatives. tandfonline.com While useful, these early substrates were often unselective and lacked the sensitivity required for detailed kinetic studies. tandfonline.com A significant breakthrough came with the introduction of p-nitroaniline (pNA) as a chromogenic reporter group. tandfonline.comsigmaaldrich.com The enzymatic cleavage of the peptide bond releases p-nitroaniline, a yellow-colored compound whose absorbance can be measured, typically at 405 or 410 nm, to determine the rate of the reaction. tandfonline.comsigmaaldrich.com

The development of "second generation" chromogenic substrates involved extending the single amino acid with a short peptide chain. tandfonline.com This design aimed to more closely mimic the natural substrates of proteases, thereby increasing both the sensitivity and selectivity of the assay. diapharma.comtandfonline.com The first of this new generation was designed to mimic fibrinopeptide A, a natural substrate for thrombin. tandfonline.com This innovation paved the way for the creation of a wide array of peptide-pNA substrates tailored for various proteases. The standardization of these substrates became crucial to ensure comparable results across different laboratories, emphasizing the need to know the exact concentration of the enzymatically hydrolyzable substrate in a preparation. karger.com

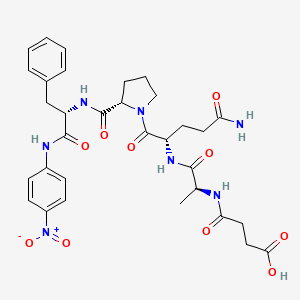

Overview of Suc-Ala-Gln-Pro-Phe-pNA as a Model Protease Substrate

This compound is a synthetic peptide that serves as a specific substrate for certain proteases, particularly chymotrypsin (B1334515) and related enzymes. chemimpex.comsigmaaldrich.com The "Suc" represents a succinyl group attached to the N-terminus of the peptide chain, which consists of the amino acid sequence Alanine (B10760859) (Ala), Glutamine (Gln), Proline (Pro), and Phenylalanine (Phe). This peptide sequence is specifically recognized by the active site of the target protease. The C-terminus is linked to p-nitroaniline (pNA), the chromogenic reporter.

The cleavage of the bond between Phenylalanine and p-nitroaniline by the enzyme releases the yellow-colored p-nitroaniline, allowing for the colorimetric measurement of enzyme activity. chemimpex.comncats.io This compound is valued for its specificity and is widely used in enzyme activity assays and for screening potential drug candidates that inhibit proteolytic enzymes. chemimpex.com

Compound Information Table

| Compound Name | Abbreviation |

| Succinyl-Alanine-Glutamine-Proline-Phenylalanine-p-Nitroanilide | This compound |

| p-Nitroaniline | pNA |

| Bromo-4-chloro-3-indolyl phosphate | BCIP |

| Nitro blue tetrazolium chloride | NBT |

| Tosyl-Arginine-Methyl Ester | TAME |

| Benzoyl-Arginine-p-Nitroanilide | BAPNA |

| Benzoyl-Phenylalanine-Valine-Arginine-p-Nitroanilide | Bz-Phe-Val-Arg-pNA |

| Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide | Suc-AAPF-pNA |

| Dimethyl sulfoxide | DMSO |

| H-Glu-Ala-Leu-Phe-Gln-pNA | |

| Succinyl-Alanine-Alanine-Proline-Leucine-p-nitroanilide | Suc-AAPL-pNA |

| Glutaryl-Alanine-Alanine-Leucine-p-nitroanilide | Glp-AAL-pNA |

| Benzyloxycarbonyl-Alanine-Alanine-Leucine-p-nitroanilide | Z-Ala-Ala-Leu-pNA |

| Phenylmethylsulfonyl fluoride | PMSF |

| Tosyl-L-phenylalanine chloromethyl ketone | TPCK |

| 7-amino-4-methylcoumarin | AMC |

| 7-Amino-4-trifluoromethylcoumarin | AFC |

| Leupeptin | |

| Pepstatin | |

| Chymostatin |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C32H39N7O10 |

| Molecular Weight | 681.69 g/mol |

| Purity | 95% |

| Storage Temperature | -15°C |

| IUPAC Name | 4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

| InChI Key | NWIBSHFKIJFRCO-WUDYKRTCSA-N |

Structure

2D Structure

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)/t19-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLALNSUIXPEGB-KMAVCZJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Synthesis of Suc Ala Gln Pro Phe Pna

Peptide Sequence Design and Structural Modifications for Specificity

The core of Suc-Ala-Gln-Pro-Phe-pNA is its pentapeptide sequence: Alanine-Glutamine-Proline-Phenylalanine. This sequence is not arbitrary; it is designed to be recognized and cleaved by specific proteases. For instance, similar peptide sequences are known to be substrates for enzymes like chymotrypsin (B1334515) and certain cathepsins. fishersci.combiosynth.com The specificity of a protease is determined by its ability to bind to and cleave specific amino acid sequences.

The design of this particular sequence aims to mimic the natural cleavage sites of target proteases. The amino acid residues in the positions preceding the cleavage site are crucial for the substrate's interaction with the enzyme's active site. Research on various peptide substrates has demonstrated that altering the amino acid sequence can significantly affect which enzyme will cleave it and at what rate. nih.gov For example, studies on chymotrypsin C have utilized a library of chromogenic substrates with the general structure Suc-Ala-Ala-Pro-Xaa-pNA, where 'Xaa' represents various amino acids, to determine the enzyme's P1 preference (the amino acid on the carboxylic side of the scissile bond). nih.gov This systematic approach allows for the fine-tuning of peptide substrates for high specificity towards a particular protease.

The sequence Ala-Gln-Pro-Phe is specifically designed to be a substrate for certain enzymes, and its cleavage releases the p-nitroanilide group. This targeted design makes this compound a valuable tool for studying the activity of specific proteases.

Role of the Succinyl Moiety in Substrate Design for Solubility

A significant challenge in designing synthetic peptide substrates for use in biochemical assays is ensuring their solubility in aqueous buffer systems. Many synthetic peptides can be hydrophobic and difficult to dissolve. To overcome this, a succinyl group is attached to the N-terminus of the peptide. ontosight.ai

The importance of solubility is highlighted in studies where modifications are made to peptide substrates to improve their performance in assays. For example, the covalent binding of hydrophilic groups like polyethylene (B3416737) glycol (PEG) or D-gluconyl moieties to peptide substrates has been shown to significantly increase their water solubility. nih.gov The succinyl group serves a similar purpose in this compound, making it a readily usable and effective substrate in a laboratory setting. bachem.com

Integration of the p-Nitroanilide Chromophore for Spectrophotometric Detection

To enable the simple and continuous monitoring of enzyme activity, a chromogenic reporter group, p-nitroanilide (pNA), is attached to the C-terminus of the peptide sequence. bachem.compubcompare.ai The amide bond between the C-terminal phenylalanine and the pNA group is the target for cleavage by the protease.

In its intact, peptide-bound form, p-nitroanilide does not absorb light significantly in the visible range. However, upon enzymatic cleavage, free p-nitroaniline is released. This liberated p-nitroaniline has a distinct yellow color and a strong absorbance maximum at or around 405-410 nm. bachem.comresearchgate.net

This change in absorbance can be easily and continuously measured using a spectrophotometer. pubcompare.ainih.gov The rate of the increase in absorbance at this wavelength is directly proportional to the rate of substrate cleavage, and therefore to the activity of the enzyme. This method provides a straightforward and quantitative way to determine enzyme kinetics. biocompare.com The use of pNA as a chromogenic leaving group is a well-established and widely used technique in enzyme assays for various proteases. researchgate.netbiocompare.com

| Feature | Description | Wavelength of Maximum Absorbance (λmax) |

| Intact Substrate (this compound) | The p-nitroanilide group is covalently bonded to the peptide. | No significant absorbance in the visible spectrum. |

| Cleavage Product (p-Nitroaniline) | The p-nitroanilide group is released from the peptide by enzymatic action. | Approximately 405-410 nm. bachem.comresearchgate.net |

Synthetic Methodologies for Oligopeptidyl p-Nitroanilide Production

The synthesis of oligopeptidyl p-nitroanilides like this compound is typically achieved through standard peptide synthesis protocols. google.com These methods allow for the precise, stepwise addition of amino acids to a growing peptide chain.

Solid-phase peptide synthesis (SPPS) is a common and efficient method used for creating such peptides. google.com In this technique, the C-terminal amino acid (in this case, phenylalanine linked to p-nitroanilide) is first attached to an insoluble polymer resin. Subsequently, the desired amino acids (proline, glutamine, and alanine) are added one by one in the correct sequence. Each addition involves a cycle of deprotection of the N-terminal amino group, coupling of the next protected amino acid, and washing to remove excess reagents.

After the peptide chain is fully assembled, the N-terminal alanine (B10760859) is succinylated. Finally, the completed peptide is cleaved from the resin support and purified, typically using high-performance liquid chromatography (HPLC), to ensure a high degree of purity. The synthesis of various acyl-peptidyl-p-nitroanilides has been extensively documented in scientific literature, providing a solid foundation for the production of these valuable research tools. nih.gov

| Step | Description |

| 1. Resin Functionalization | The C-terminal amino acid (Phenylalanine) linked to p-nitroanilide is attached to a solid support (resin). |

| 2. Chain Elongation | Amino acids (Proline, Glutamine, Alanine) are sequentially added to the growing peptide chain. Each cycle involves deprotection and coupling steps. |

| 3. N-terminal Modification | The N-terminus of the peptide is modified by the addition of a succinyl group. |

| 4. Cleavage and Deprotection | The synthesized peptide is cleaved from the resin, and any remaining protecting groups are removed. |

| 5. Purification | The final product is purified, typically by HPLC, to remove impurities and ensure high quality. |

Enzymatic Hydrolysis and Mechanistic Studies

Principles of Enzymatic Cleavage of Suc-Ala-Gln-Pro-Phe-pNA

The enzymatic cleavage of this compound by serine proteases like chymotrypsin (B1334515) is a highly specific process primarily dictated by the amino acid sequence of the substrate. tandfonline.comresearchgate.net Chymotrypsin preferentially cleaves peptide bonds at the carboxyl-terminal side of large hydrophobic amino acids, such as phenylalanine (Phe), which is present at the P1 position in this substrate. researchgate.netaklectures.com The P1 position refers to the amino acid residue on the N-terminal side of the scissile bond (the bond to be cleaved). The enzyme's active site contains a hydrophobic S1 pocket that accommodates the bulky side chain of the P1 residue, contributing significantly to substrate binding and specificity. nih.gov

The peptide chain of the substrate, Suc-Ala-Gln-Pro-Phe, interacts with the enzyme at various subsites (S-sites) adjacent to the catalytic center. researchgate.net These interactions, particularly at the P1 position, are crucial for the proper orientation of the substrate within the active site, facilitating the nucleophilic attack on the scissile peptide bond. researchgate.net The succinyl group at the N-terminus enhances the solubility of the substrate in aqueous buffers used for enzymatic assays. ontosight.ai The cleavage of the amide bond between the Phenylalanine residue and the p-nitroaniline group is the primary hydrolytic event catalyzed by the enzyme. mdpi.com

The efficiency of cleavage, often expressed in terms of kinetic parameters like kcat and Km, is influenced by the length and sequence of the peptide. researchgate.netnih.gov Longer peptide substrates that can engage in more extensive interactions with the enzyme's subsites often exhibit higher catalytic efficiencies. researchgate.net The specificity of chymotrypsin for this substrate is highlighted by the fact that it does not hydrolyze substrates with different amino acids at the P1 position as efficiently. nih.gov

Release Mechanism of p-Nitroaniline and Spectrophotometric Quantification

The hydrolysis of this compound by a protease results in the cleavage of the amide bond between the Phenylalanine residue and the p-nitroaniline (pNA) moiety. nih.govmdpi.com This cleavage releases p-nitroaniline, a chromogenic molecule. ontosight.aiscientific.net In its free form, p-nitroaniline exhibits a distinct yellow color in solution and has a characteristic light absorption maximum. sigmaaldrich.comfao.org

The quantification of the enzymatic activity is achieved through spectrophotometry. tandfonline.comusda.gov The released p-nitroaniline absorbs light strongly at a specific wavelength, typically around 405-410 nm. sigmaaldrich.comontosight.aiusda.gov By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined. fao.orgtandfonline.com This rate is directly proportional to the activity of the enzyme under the given assay conditions. tandfonline.com

The molar extinction coefficient of p-nitroaniline is a critical parameter for converting the rate of change in absorbance to the rate of product formation in molar units. A commonly used value for the molar extinction coefficient (ε) of p-nitroaniline at 410 nm and pH 7.5 is 8,800 M⁻¹cm⁻¹. sigmaaldrich.com However, this value can be influenced by the specific reaction conditions, such as pH. sigmaaldrich.comscispace.com Therefore, it is essential to use the appropriate extinction coefficient for the conditions of the assay. The relationship between absorbance (A), molar concentration (c), and path length (l) is described by the Beer-Lambert Law (A = εcl).

The spectrophotometric assay using chromogenic substrates like this compound is a widely adopted method for studying enzyme kinetics due to its simplicity, sensitivity, and continuous nature. ontosight.ai

Reaction Stoichiometry and Product Analysis

The enzymatic hydrolysis of one molecule of this compound by a serine protease yields two primary products: the succinylated peptide fragment (Suc-Ala-Gln-Pro-Phe) and one molecule of p-nitroaniline. This represents a 1:1 stoichiometric relationship between the substrate consumed and the products formed.

The reaction can be represented as:

This compound + H₂O → Suc-Ala-Gln-Pro-Phe + p-Nitroaniline

Analysis of the reaction products confirms this stoichiometry. The release of p-nitroaniline is directly measured by spectrophotometry as described in the previous section. The other product, the N-terminally blocked peptide Suc-Ala-Gln-Pro-Phe, can be identified and quantified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry. These methods separate the components of the reaction mixture, allowing for the identification and quantification of the substrate and its cleavage products.

Kinetic studies using stoichiometric concentrations of the enzyme and substrate have been employed to investigate the individual steps of the catalytic mechanism. acs.org By monitoring the concentrations of the substrate, intermediate (if any), and products over time, a detailed picture of the reaction pathway can be constructed.

Investigating Acylation and Deacylation Steps in Serine Protease Catalysis

The catalytic mechanism of serine proteases like chymotrypsin acting on substrates such as this compound proceeds through a two-step process involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate. aklectures.compearson.comgonzaga.edu These two main phases are known as acylation and deacylation. pearson.com

Acylation:

Substrate Binding: The substrate, this compound, binds to the active site of the enzyme, with the Phenylalanine side chain fitting into the S1 hydrophobic pocket. pearson.com

Nucleophilic Attack: The catalytic triad (B1167595) (Serine-195, Histidine-57, and Aspartate-102) in the enzyme's active site is crucial for this step. youtube.com The hydroxyl group of Serine-195, made more nucleophilic by Histidine-57, attacks the carbonyl carbon of the Phenylalanine residue in the substrate. youtube.com This forms a transient, unstable tetrahedral intermediate. youtube.com

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond between Phenylalanine and p-nitroaniline. pearson.com The p-nitroaniline group is released as the first product. pearson.com The remainder of the substrate, the Suc-Ala-Gln-Pro-Phe moiety, becomes covalently attached to the Serine-195 residue, forming the acyl-enzyme intermediate. aklectures.com For many chymotrypsin substrates, this acylation step is rapid. aklectures.com

Deacylation:

Water Binding: A water molecule enters the active site. pearson.com

Second Nucleophilic Attack: The water molecule, activated by Histidine-57 acting as a general base, attacks the carbonyl carbon of the acyl-enzyme intermediate. youtube.com This forms a second tetrahedral intermediate. youtube.com

The relative rates of acylation (k₂) and deacylation (k₃) can be studied using pre-steady-state kinetics. researchgate.net For substrates like this compound, the rate of acylation can be significantly influenced by the length of the peptide chain, while the deacylation rate is often less sensitive to it. researchgate.net

Kinetic Parameters from Research Findings

| Substrate | Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | 0.043 | 45 | 1,046,511 | researchgate.net |

| Suc-Ala-Ala-Pro-Phe-pNA | Tenebrio molitor chymotrypsin-like proteinase | 1.59 | 36.5 | 22,956 | usda.gov |

| Suc-Ala-Ala-Pro-Phe-pNA | Thermoactinomyces sp. E79 minor protease | 1.2 | 0.79 (µmole/min/mg) | N/A | jmb.or.kr |

| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 0.1 | 98 (k₂) / 71 (k₃) | 980,000 | researchgate.net |

Substrate Specificity and Enzyme Recognition

Elucidation of Primary (P1) Subsite Preferences (e.g., Phenylalanine)

The primary specificity of a protease is largely determined by its S1 subsite, which accommodates the P1 residue of the substrate. In Suc-Ala-Gln-Pro-Phe-pNA, the P1 residue is Phenylalanine. This aromatic amino acid is preferentially recognized by proteases with a hydrophobic S1 binding pocket.

Chymotrypsin (B1334515) and chymotrypsin-like proteases exhibit a strong preference for large hydrophobic residues like phenylalanine, tyrosine, or tryptophan at the P1 position. fao.orgnih.gov The presence of phenylalanine in this substrate makes it highly sensitive for detecting chymotrypsin activity. sigmaaldrich.commerckmillipore.com Similarly, subtilisin-like proteases also show a preference for aromatic or large nonpolar P1 residues. nih.gov Studies on cathepsin E have also shown a preference for phenylalanine and norleucine at the P1 position. ucsf.edu

The specificity of proteases for the P1 residue is a key determinant of their biological function. For instance, the high cleavage specificity of chymotrypsin C (CTRC) for a P1 leucine (B10760876) is crucial in its physiological roles. nih.gov While this compound is an effective substrate for general chymotrypsin activity, variations in the P1 residue can be used to probe the specificities of different proteases.

Influence of Distal (P2-P4) Amino Acid Residues on Protease Specificity

For example, studies on the cysteine protease Der p 1 have highlighted the importance of a P2 alanine (B10760859) and a P4 proline for its specific activity. nih.gov While the P4 residue in this compound is a succinyl group, the proline at P3 is significant for the specificity of certain proteases. Research on plantagolisin, a subtilisin-like protease, indicated a preference for proline at the P2 position. ucp.pt The length of the peptide substrate can also influence the rate of cleavage, with tetrapeptidyl substrates often being cleaved more rapidly than tripeptidyl ones. ucp.pt

The interactions at these extended subsites can be critical for the selectivity of a protease. Mutations in the residues of the enzyme that form these subsites can alter substrate preference. For example, in cathepsin S, the presence of a glycine (B1666218) residue (Gly133) creates a more spacious S2 pocket, allowing it to accommodate a wider range of P2 residues compared to other cathepsins where this position is an alanine. annualreviews.org

Analysis of Enzyme Active Site Architecture via Substrate Analogues

This compound and its analogues are invaluable tools for probing the architecture of enzyme active sites. By systematically altering the amino acid sequence of the substrate, researchers can map the extended substrate-binding site of a protease. sigmaaldrich.com This approach allows for the characterization of the size, charge, and hydrophobicity of the enzyme's subsites.

For instance, studies using a library of peptide substrates have been employed to globally identify the specificity of various peptidases. ucsf.edu Furthermore, the use of non-canonical amino acids in substrate analogues provides a deeper understanding of protease structure and function. nih.gov The complete lack of cleavage of this compound by extracts from cathepsin G-deficient mice confirmed the specificity of this substrate and the absence of other enzymes with the same specificity in that context. ashpublications.org

This methodology is not only crucial for understanding the fundamental biology of proteases but also for the rational design of specific inhibitors. By understanding the detailed interactions between a substrate and an enzyme's active site, more potent and selective inhibitors can be developed for therapeutic purposes.

Specific Proteases Interacting with this compound

This substrate is widely used to assay the activity of several specific proteases due to its favorable kinetic properties.

This compound is a highly sensitive substrate for alpha-chymotrypsin and various chymotrypsin-like serine proteases. sigmaaldrich.comnih.gov It is characterized by a high catalytic rate (kcat) and a low Michaelis constant (Km), indicating efficient binding and turnover by these enzymes. sigmaaldrich.com For a chymotrypsin-like serine protease from the fungus Neurospora sitophila, the apparent Km and Vmax values for the hydrolysis of this substrate were determined to be 0.24 mM and 4.17 × 10⁻⁵ mM/s, respectively. nih.gov It has also been used to characterize chymotrypsin-like proteinases from insects, such as Tenebrio molitor. usda.gov

This substrate is a sensitive chromogenic substrate for human leukocyte cathepsin G. sigmaaldrich.commerckmillipore.combiosynth.com Importantly, it is not hydrolyzed by human leukocyte elastase, allowing for the specific measurement of cathepsin G activity in the presence of elastase. sigmaaldrich.combiosynth.com Studies on cathepsin G-deficient mice demonstrated the high specificity of this substrate, as bone marrow extracts from these mice showed no detectable ability to cleave it. ashpublications.org

Subtilisin-like proteases, a family of serine proteases found in various organisms, also effectively hydrolyze this compound. sigmaaldrich.com This includes subtilisin BPN' and its variants, as well as Protease Q, a subtilisin-like protease. sigmaaldrich.com A subtilisin-like protease from the hyperthermophilic archaeon Thermococcus kodakaraensis was shown to hydrolyze this substrate with a preference for aromatic P1 residues. nih.gov It has also been used to confirm protease production in recombinant Bacillus subtilis strains. nih.gov

Prostate-Specific Antigen (PSA) with Chymotrypsin-like Activity

Prostate-Specific Antigen (PSA), also known as human kallikrein-related peptidase 3 (KLK3), is a serine protease that plays a significant role in prostate physiology and pathology. nih.govnih.gov While most kallikreins exhibit trypsin-like activity, PSA is distinguished by its chymotrypsin-like enzymatic activity. nih.govnih.gov This characteristic is defined by its preference for cleaving peptide bonds C-terminal to hydrophobic amino acid residues at the P1 position. nih.govnih.gov

The chymotrypsin-like nature of PSA stems from the architecture of its S1 specificity pocket, which contains a serine residue (Ser189) at its base, similar to chymotrypsin, rather than the aspartic acid residue found in trypsin-like proteases. nih.gov This structure favors the binding of residues with hydrophobic side chains. Research has confirmed that PSA hydrolyzes peptide bonds following residues such as Phenylalanine (Phe) and Leucine (Leu). nih.gov For instance, studies on the insulin (B600854) B chain showed that PSA cleaves the -Leu/Cys(SO3H)- bond. nih.gov

The peptide this compound presents a Phenylalanine residue at the P1 position relative to the scissile bond targeted by chymotrypsin (Pro-Phe). Given PSA's established chymotrypsin-like specificity for P1 Phe, this peptide is a potential substrate. This is further supported by evidence that a closely related peptide, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), is a known substrate for PSA. sigmaaldrich.com

In addition to its chymotrypsin-like properties, PSA possesses a unique characteristic not shared by other mammalian serine proteases: the ability to efficiently cleave after a Glutamine (Gln) residue in the P1 position. nih.govnih.govresearchgate.net This dual specificity makes PSA a subject of great interest. In the context of this compound, the Gln residue is located at the P3 position, suggesting that any potential cleavage by PSA would be driven by the recognition of Phe at the P1 site, reflecting its chymotrypsin-like activity.

Interactions with Peptidyl-Prolyl Isomerases (PPIases) in Coupled Assays (e.g., Pin1)

The peptide this compound is widely utilized as a chromogenic substrate in a well-established coupled enzymatic assay to measure the activity of Peptidyl-Prolyl Isomerases (PPIases), most notably Pin1. medchemexpress.comabmole.comnovoprolabs.combachem.com PPIases are a family of enzymes that catalyze the slow cis-trans isomerization of the peptide bond preceding a proline residue (the Xaa-Pro bond), a crucial step in the folding and regulation of many proteins. nih.govnih.gov

The assay relies on a two-enzyme system: the PPIase of interest (e.g., Pin1) and a reporter protease, which is almost always α-chymotrypsin. mdpi.comnih.gov The underlying principle is based on the conformational specificity of α-chymotrypsin. In solution, the Pro-Phe bond of the substrate peptide exists in a dynamic equilibrium between the cis and trans conformations. sigmaaldrich.com α-Chymotrypsin can only efficiently cleave the peptide bond when it is in the trans conformation, releasing the chromogenic reporter group, p-nitroaniline (pNA). nih.govnih.gov

The uncatalyzed, spontaneous cis-to-trans isomerization is a slow process, resulting in a low background rate of pNA release. However, in the presence of a PPIase like Pin1, the conversion of the more abundant cis isomer to the chymotrypsin-labile trans isomer is significantly accelerated. sigmaaldrich.comresearchgate.net This accelerated isomerization leads to a proportional increase in the rate of substrate cleavage by chymotrypsin. The activity of the PPIase is thus determined by monitoring the increased rate of pNA release, which is measured spectrophotometrically by the change in absorbance at approximately 390 nm. mdpi.com

This coupled assay is a powerful tool for various research applications:

Determining PPIase Kinetic Parameters: It allows for the calculation of kinetic constants for PPIase activity. uni-due.de

Screening for Inhibitors: The assay is frequently used in high-throughput screening to identify and characterize potential inhibitors of specific PPIases like Pin1. nih.govnih.gov A reduction in the rate of pNA release in the presence of a test compound indicates inhibition of the PPIase.

Characterizing PPIase Mutants and Homologs: Researchers use this assay to compare the catalytic activities of different PPIase variants or homologs from different organisms. mdpi.comrsc.org

The table below summarizes typical conditions and findings from research utilizing this coupled assay with related peptide substrates.

| Parameter | Enzyme(s) | Substrate | Concentration / Conditions | Finding / Observation | Source |

| Inhibition Assay | Human Pin1, α-chymotrypsin | Suc-Ala-Glu-Pro-Phe-pNA | Not specified | Used to determine the IC50 values of cyclic peptide inhibitors against Pin1. | nih.gov |

| Activity Assay | T. brucei Par42-PPIase, hPin1-PPIase, α-chymotrypsin | Suc-Ala-Xaa-Pro-Phe-pNA | 75 µM peptide, 35 µM α-chymotrypsin, 20 nM-10 µM PPIase, PBS buffer, pH 6.8, 10 °C | Monitored time-dependent cleavage of pNA to measure and compare the isomerase activity of different PPIases and their mutants. | mdpi.com |

| Inhibitor Characterization | GST-Pin1, α-chymotrypsin | Suc-Ala-pSer-Pro-Phe-pNA | Not specified | Employed to determine the apparent Ki of a covalent Pin1 inhibitor (48 nM). | nih.gov |

| Kinetic Analysis | Par14, α-chymotrypsin | This compound | 2 µM Par14, varied substrate concentration, PBS pH 6.8, 10°C | Initial velocity was plotted against substrate concentration to study enzyme kinetics. | uni-due.de |

Kinetic Characterization and Quantitative Enzymology

Determination of Michaelis-Menten Parameters (Km, Vmax, kcat)

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). The parameters Km, Vmax, and the turnover number (kcat) are crucial for characterizing the interaction between an enzyme and its substrate.

Detailed kinetic analysis has been performed for the isomerization of Suc-Ala-Gln-Pro-Phe-pNA by the parvulin-type PPIase, Par14. In a study utilizing a protease-coupled assay, the initial velocities of the reaction were measured at various concentrations of the this compound substrate. uni-due.de The experiment was conducted at 10°C in a PBS buffer at pH 6.8, with a Par14 concentration of 2 µM. uni-due.de

The resulting data were fitted to the Michaelis-Menten equation to determine the kinetic constants. The Km value, which represents the substrate concentration at which the reaction rate is half of Vmax, was calculated to be 120.5 µM. uni-due.de The maximum velocity, Vmax, was determined to be 34.76 µM/min. uni-due.de From Vmax, the turnover number, kcat (the number of substrate molecules converted to product per enzyme molecule per second), was calculated to be 0.2896 s⁻¹. uni-due.de These values were confirmed using a Lineweaver-Burk double-reciprocal plot, which yielded a Km of 125.5 µM and a Vmax of 34.37 µM/min. uni-due.de

| Parameter | Value | Enzyme | Conditions | Source |

| Km | 120.5 µM | Par14 | pH 6.8, 10°C | uni-due.de |

| Vmax | 34.76 µM/min | Par14 | pH 6.8, 10°C | uni-due.de |

| kcat | 0.2896 s⁻¹ | Par14 | pH 6.8, 10°C | uni-due.de |

Calculation and Interpretation of Catalytic Efficiency (kcat/Km)

For the enzyme Par14 with this compound as the substrate, the catalytic efficiency was calculated from the experimentally determined kcat and Km values. uni-due.de The resulting kcat/Km value was 2.403 x 10³ M⁻¹s⁻¹. uni-due.de This value provides a quantitative measure of the enzyme's efficiency in catalyzing the cis-trans isomerization of the Gln-Pro peptide bond within this specific substrate sequence under the defined experimental conditions. uni-due.de In studies of PPIase substrate specificity, the catalytic efficiency for substrates with different amino acids in the position preceding proline (the Xaa-Pro bond) are often compared; for instance, the preference of one parvulin enzyme was found to follow the order of Leu > Arg > Gln > Ala > Lys > Phe > His based on relative activity. thescipub.com

pH-Dependence of this compound Hydrolysis

The rate of enzyme-catalyzed reactions is profoundly influenced by pH. The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site and on its surface, as well as potentially the substrate itself. This can alter the enzyme's structure and its ability to bind the substrate and catalyze the reaction. Consequently, enzymes typically exhibit optimal activity within a narrow pH range.

While the kinetic parameters for this compound hydrolysis by Par14 were determined at a specific pH of 6.8, detailed studies describing the full pH-activity profile for this particular substrate are not available in the reviewed literature. uni-due.de However, the general principle for enzymes that hydrolyze p-nitroanilide substrates is well-established. For example, studies on other proteases using similar substrates show distinct pH optima, such as pH 8.0 for a fibrinolytic enzyme from Bacillus velezensis and a pH range of 6.5 to 8.0 for a dipeptidyl peptidase. jmb.or.krnih.gov The activity typically decreases sharply outside the optimal range, often resulting in a bell-shaped curve when activity is plotted against pH. nih.govusda.gov This curve reflects the requirement for specific protonation states of catalytic residues, such as the catalytic histidine in many serine proteases. nih.gov

Temperature Effects on Enzymatic Activity and Kinetics

Temperature is another critical factor that governs the rate of enzymatic reactions. As temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate. This trend continues up to an optimal temperature. Beyond this point, the enzyme begins to undergo thermal denaturation, where its three-dimensional structure is disrupted, leading to a rapid loss of catalytic activity.

The kinetic characterization of this compound by Par14 was performed at a constant temperature of 10°C. uni-due.de Specific research detailing the effect of varying temperatures on the rate of hydrolysis for this compound was not found. However, the general relationship between temperature and enzyme activity is a universal principle in enzymology. Studies on other proteases using peptide substrates have identified specific optimal temperatures, such as 51°C for a chymotrypsin-like proteinase from Tenebrio molitor and 37°C for a fibrinolytic enzyme, AprEBS2. jmb.or.kr The stability of an enzyme at different temperatures is also a key characteristic; for example, the T. molitor proteinase was found to be stable at temperatures below 43°C, while AprEBS2 was stable at 37-40°C but lost activity rapidly at 50°C and above. jmb.or.kr

The table below illustrates the conceptual relationship between temperature and relative enzyme activity.

| Temperature Range | Effect on Enzyme Activity | Rationale |

| Low | Low Activity | Reduced kinetic energy of enzyme and substrate molecules, leading to fewer effective collisions. |

| Optimal | Maximum Activity | The ideal balance where molecular motion is maximized without causing significant denaturation. |

| High | Rapid Decrease in Activity | Thermal denaturation disrupts the enzyme's active site and overall structure, leading to loss of function. |

Enzyme Concentration and Reaction Rate Linearity in Assays

In any quantitative enzyme assay, it is essential to establish conditions under which the reaction rate is directly proportional to the concentration of the enzyme. This linear relationship ensures that the measured activity is a true reflection of the amount of enzyme present in the sample. This is typically achieved by ensuring the substrate is not a limiting factor (i.e., at a concentration well above the Km, unless determining Km itself) and by measuring the initial rate of the reaction before significant substrate depletion or product inhibition occurs.

In the kinetic analysis of this compound, a fixed concentration of the enzyme Par14 (2 µM) was used to determine the Michaelis-Menten parameters. uni-due.de The calculation of initial velocity was based on the slope of the initial linear phase of the reaction progress curve. uni-due.de This methodology is standard practice. For example, in other assays using similar substrates, researchers select an enzyme concentration that ensures the change in absorbance over a specific incubation period falls within the linear range of the spectrophotometer. This careful control of enzyme concentration is fundamental for obtaining accurate and reproducible kinetic data.

Applications in Biochemical and Enzymological Research Methodologies

Development of Colorimetric Assays for Protease Activity Measurement

Suc-Ala-Gln-Pro-Phe-pNA is extensively used as a chromogenic substrate in straightforward colorimetric assays to measure the activity of specific proteases. The core principle of this assay lies in the enzymatic cleavage of the peptide bond between the phenylalanine (Phe) residue and the p-nitroanilide (pNA) group. sigmaaldrich.comchemimpex.com

The intact substrate is colorless. However, upon hydrolysis by a suitable protease, it releases p-nitroaniline. This product has a distinct yellow color that can be quantified spectrophotometrically by measuring its absorbance, typically at a wavelength of 405 or 410 nm. sigmaaldrich.comdcfinechemicals.com The rate of pNA release, observed as an increase in absorbance over time, is directly proportional to the enzymatic activity of the protease in the sample. dcfinechemicals.com

This method provides a simple, continuous, and sensitive means to determine the activity of various proteases. sigmaaldrich.com It is a well-established substrate for serine proteases such as α-chymotrypsin, for which it exhibits high sensitivity. sigmaaldrich.com The assay's utility has been demonstrated in various contexts, including the determination of chymotrypsin (B1334515) activity in biological samples like stool. sigmaaldrich.com Besides chymotrypsin, this substrate is also cleaved by other proteases including cathepsin G, subtilisin, and chymase. sigmaaldrich.com

Table 1: Kinetic Parameters for Protease Hydrolysis of this compound

| Enzyme | Kₘ (Michaelis Constant) | Source |

| α-Chymotrypsin | 60 µM | sigmaaldrich.com |

| Cathepsin G | 1.7 mM | sigmaaldrich.com |

| Chymase | 4 mM | sigmaaldrich.com |

High-Throughput Screening Methodologies for Enzyme Inhibitor Discovery

The simplicity and reliability of the colorimetric assay using this compound make it highly adaptable for high-throughput screening (HTS) to discover novel enzyme inhibitors. chemimpex.comnih.gov HTS assays are crucial in drug discovery for rapidly evaluating large libraries of chemical compounds for their potential to inhibit a specific enzyme target. nih.govnih.gov

In this application, the enzymatic reaction is conducted in a multi-well plate format, allowing for the simultaneous testing of hundreds or thousands of compounds. fishersci.combiocompare.com Each well contains the target protease, the this compound substrate, and a different test compound. A reduction in the rate of yellow color formation (pNA release) compared to a control reaction without any inhibitor indicates that the test compound has inhibitory activity against the protease. nih.gov

Because the assay is continuous and relies on a simple absorbance measurement, it can be easily automated for HTS platforms. fishersci.com This methodology is particularly valuable for screening inhibitors of proteases implicated in various diseases. nih.gov The fluorometric and colorimetric readouts are the preferred formats for these large-scale enzyme screens. nih.gov

Protease Profiling and Enzyme Fingerprinting in Complex Biological Systems

This compound can be used as part of a panel of substrates to create an "enzyme fingerprint" or activity profile of a complex biological sample, such as a cell lysate or bodily fluid. nih.govnih.gov By using a variety of chromogenic or fluorogenic substrates with different peptide sequences, researchers can characterize the activity of multiple hydrolytic enzymes present in the sample. nih.gov

The pattern of substrate cleavage provides a specific signature for the enzymatic composition of the sample. nih.gov This approach can be used for:

Enzyme Discovery: Identifying new or unexpected enzymatic activities in biological systems. nih.gov

Quality Control: Ensuring the consistency of enzyme preparations. nih.gov

Functional Analysis: Differentiating between closely related enzymes by comparing their substrate specificity profiles. nih.govacs.org

While a single substrate like this compound provides information about chymotrypsin-like activity, combining it with other substrates in parallel assays generates a more comprehensive profile of the proteolytic landscape within the sample. stanford.edu

Utilization in Coupled Enzymatic Assays (e.g., for PPIase Activity Determination)

A sophisticated application of this compound is its use in coupled enzymatic assays to measure the activity of enzymes that are not proteases themselves. A prominent example is the assay for peptidyl-prolyl cis-trans isomerase (PPIase) activity. sigmaaldrich.comnih.govwikipedia.org

PPIases, such as cyclophilins and FK506-binding proteins (FKBPs), catalyze the slow cis-trans isomerization of the peptide bond preceding a proline residue, which is often a rate-limiting step in protein folding. wikipedia.orgasm.org The assay works as follows:

Isomerization: The substrate this compound exists in solution as a mixture of cis and trans isomers at the Ala-Pro bond. The PPIase catalyzes the conversion of the cis isomer to the trans isomer. sigmaaldrich.comwikipedia.org

Proteolysis: A second enzyme, α-chymotrypsin, is included in the reaction mixture. Chymotrypsin can only cleave the substrate when the Ala-Pro bond is in the trans conformation. nih.govwikipedia.org

Detection: The cleavage of the trans-isomer by chymotrypsin releases p-nitroaniline, which is detected spectrophotometrically. nih.gov

In this coupled system, the rate of pNA release is limited by the rate of cis-to-trans isomerization. Therefore, the measured absorbance change is directly proportional to the activity of the PPIase. asm.org This clever assay design allows the activity of a non-proteolytic enzyme to be measured using a protease-dependent colorimetric output. researchgate.net To improve the assay's sensitivity, the substrate is often prepared in solvents like trifluoroethanol with lithium chloride, which shifts the equilibrium to favor the cis form, providing more substrate for the PPIase to act upon. measurebiology.org

Investigative Tool for Enzyme Regulation and Mechanistic Elucidation

The kinetic properties of the hydrolysis of this compound are valuable for in-depth studies of enzyme mechanisms and regulation. By systematically varying substrate and enzyme concentrations and measuring the initial reaction rates, researchers can determine key kinetic parameters like the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). nih.gov

These parameters provide insight into:

Enzyme Efficiency: How effectively the enzyme binds and converts the substrate.

Inhibition Mechanisms: Determining whether inhibitors are competitive, non-competitive, or uncompetitive by analyzing how they affect Kₘ and kcat.

pH and Temperature Dependence: Characterizing the optimal conditions for enzyme activity. nih.gov

Structure-Function Relationships: Comparing the kinetic parameters of wild-type and mutant enzymes to understand the role of specific amino acid residues in substrate binding and catalysis.

Chymotrypsin, for example, has been extensively studied using p-nitroanilide substrates to elucidate its two-phase "ping-pong" kinetic mechanism, which involves the formation of a covalent enzyme-intermediate complex. libretexts.orgacs.org These kinetic studies are fundamental to understanding the chemical steps of catalysis and how an enzyme's activity is controlled. libretexts.org

Table 2: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-(3-carboxy-1-oxopropyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide |

| pNA | p-nitroaniline or 4-nitroaniline |

| CsA | Cyclosporin A |

| FK506 | Tacrolimus |

| TFE | Trifluoroethanol |

| TNBSA | Trinitrobenzene sulfonic acid |

Advanced Methodological Considerations and Optimizations

Solvent Effects on Enzyme Activity and Substrate Hydrolysis

The choice of solvent can significantly impact enzyme activity and the hydrolysis of Suc-Ala-Gln-Pro-Phe-pNA. While aqueous buffers are standard, organic solvents are sometimes used, which can alter enzyme kinetics.

Research Findings:

Enzyme Specificity: The presence of organic solvents can change the specificity of enzymes like α-chymotrypsin. nih.gov In aqueous solutions, the enzyme's specificity is often correlated with the hydrophobicity of the substrate. However, in low-water systems, the size of the amino acid side chains can become the determining factor for nucleophile efficiency. nih.gov

Catalytic Efficiency: Organic co-solvents can influence the catalytic constant (kcat) and the Michaelis constant (KM) of enzymes. researchgate.netgoogle.com For some enzymes, the catalytic efficiency has been observed to increase in aqueous-organic mixtures. researchgate.net For instance, the amidase activity of certain subtilisin variants is more effectively improved by mutations in the presence of 40% dimethylformamide (DMF) than in aqueous buffer alone. google.com

Solvent Polarity: The polarity of the organic solvent plays a crucial role. Studies with α-chymotrypsin have shown that the enzyme is preferentially hydrated at high water content, maintaining high residual activity. science.gov At intermediate water concentrations in ethanol-water mixtures, the enzyme shows a higher affinity for alcohol, leading to a significant drop in activity. science.gov However, at very low water content, the enzyme can retain substantial catalytic activity. science.gov

"pH Memory": Enzymes in organic solvents often exhibit a "pH memory," where their catalytic activity reflects the pH of the last aqueous solution they were exposed to. dcu.ie This is an important consideration when preparing enzyme solutions for use in non-aqueous or mixed-solvent systems.

Data on Solvent Effects on Enzyme Activity:

| Solvent System | Enzyme | Substrate | Key Observation | Reference |

| Low water (4% H2O) | α-Chymotrypsin | Amino acid amides | Specificity shifts from hydrophobicity-dependent to size-dependent. | nih.gov |

| Aqueous-organic mixtures (e.g., acetonitrile, DMSO, DMF) | α-Chymotrypsin | p-nitrophenyl acetate, p-nitrophenyl benzoate | Catalytic efficiency (kcat/KM) can be enhanced. | researchgate.net |

| Water-ethanol mixtures | α-Chymotrypsin | Not specified | Enzyme activity is high at high water content, drops at intermediate concentrations, and recovers at low water content. | science.gov |

| 40% Dimethylformamide (DMF) | Subtilisin variants | Suc-Ala-Ala-Pro-Phe-pNA | Mutations are more effective at improving amidase activity compared to aqueous buffer. | google.com |

Standardization and Calibration in p-Nitroaniline-Based Assays

Accurate quantification of enzymatic activity using this compound relies on proper standardization and calibration of the p-nitroaniline (pNA) released.

Key Steps and Considerations:

Calibration Curve: A standard calibration curve for p-nitroaniline is essential. chegg.com This involves preparing a series of known pNA concentrations and measuring their absorbance at the appropriate wavelength. chegg.comscispace.com The resulting curve of absorbance versus concentration is then used to determine the amount of pNA produced in the enzymatic reaction. chegg.com

Wavelength Selection: The wavelength for measuring pNA absorbance is typically 405 nm or 410 nm. tandfonline.comchromogenicsubstrates.com While the maximum difference in absorbance between the substrate and pNA is around 385 nm, 405 nm is commonly used because the substrate's absorbance at this wavelength is minimal. tandfonline.com The molar extinction coefficient of pNA is a critical value for these calculations. sigmaaldrich.com

Molar Extinction Coefficient: The molar extinction coefficient (ε) of pNA is used to convert the rate of change in absorbance to the rate of product formation. A commonly used value is 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5. sigmaaldrich.com However, this value can be influenced by reaction conditions.

Enzyme Standardization: When possible, standardizing the enzyme against a known preparation is recommended for bioassays. tandfonline.com

Example Protocol for pNA Calibration Curve:

Prepare a stock solution of p-nitroaniline (e.g., 2 mM) in a suitable solvent like distilled water or the assay buffer. chegg.com

Create a series of dilutions from the stock solution to obtain different known concentrations of pNA. chegg.com

Measure the absorbance of each dilution at the chosen wavelength (e.g., 405 nm or 410 nm) using a spectrophotometer. chegg.comtaylorandfrancis.com

Plot the absorbance values on the Y-axis against the corresponding pNA concentrations on the X-axis to generate the standard curve. chegg.com

Minimizing Abiotic Hydrolysis and Background Interference in Assays

Abiotic, or non-enzymatic, hydrolysis of the substrate can lead to a false-positive signal, while other substances in the sample can interfere with absorbance readings.

Sources and Mitigation Strategies:

Abiotic Hydrolysis: p-nitroanilide substrates can be susceptible to non-enzymatic hydrolysis, particularly at high pH values (pH > 10). researchgate.net This can lead to an overestimation of enzyme activity. researchgate.net It is crucial to run control reactions (blanks) that contain the substrate but no enzyme to measure and correct for this background hydrolysis. illinois.edu Some studies suggest that using Tris buffer instead of NaOH to stop the reaction can minimize abiotic hydrolysis. researchgate.net

Background Interference: Biological samples can contain substances that absorb light at the same wavelength as pNA, causing interference. nih.gov Common interfering substances include free hemoglobin (hemolysis), lipids (lipemia), and bilirubin (B190676) (icterus). nih.gov The degree of interference can depend on the specific assay and the analytical platform used. nih.gov

Controlling for Interference:

Sample Blanks: Running a sample blank containing the biological sample and buffer but without the substrate can help correct for intrinsic sample absorbance. illinois.edu

Assay Conditions: Optimizing assay conditions, such as pH and buffer composition, can help minimize interference.

Data Correction: Mathematical correction methods can sometimes be applied to account for spectral interference from multiple components. researchgate.net

Factors Contributing to Assay Interference:

| Interfering Factor | Source | Effect | Mitigation | Reference |

| Abiotic Hydrolysis | High pH (>10) | Increased background signal, overestimation of activity. | Use of control blanks, avoiding harsh alkaline terminators like NaOH. | researchgate.net |

| Hemolysis | Ruptured red blood cells | Free hemoglobin can interfere with spectrophotometric readings. | Proper sample handling, use of correction factors if necessary. | nih.gov |

| Lipemia | High lipid content | Turbidity can scatter light and affect absorbance measurements. | Sample clarification (e.g., centrifugation), use of specific analytical platforms. | nih.gov |

| Hyperbilirubinemia | High bilirubin levels | Bilirubin absorbs light and can interfere with colorimetric assays. | Use of correction methods or alternative assay wavelengths. | nih.gov |

Integration with Automated Systems for High-Throughput Screening

The use of this compound is well-suited for high-throughput screening (HTS) to identify enzyme inhibitors or characterize large numbers of samples. chemimpex.com

Advantages and Implementation:

Automation: Chromogenic assays using this substrate can be easily automated with clinical chemistry analyzers or microplate readers. tandfonline.comresearchgate.net These systems can handle sample processing, incubation, and spectrophotometric readings for a large number of assays simultaneously. tandfonline.com

Microplate Format: Performing assays in a 96-well or 1536-well microtiter plate format significantly increases throughput. researchgate.netnih.gov This allows for the kinetic determination of enzyme activity in small volumes. researchgate.net

HTS for Inhibitor Discovery: HTS campaigns can screen large compound libraries to identify potential enzyme inhibitors. nih.gov The assay is designed to quantify the enzyme-substrate interaction, and a decrease in signal indicates inhibition. nih.gov

Data Analysis: Automated systems are typically coupled with software for data acquisition and analysis, streamlining the process from measurement to results. tandfonline.com

The integration of this compound assays with automated platforms provides a rapid, cost-effective, and scalable method for enzyme analysis and drug discovery. chemimpex.comdrugtargetreview.com

Comparative Analysis with Other Chromogenic and Fluorogenic Substrates

Comparison of Peptide Backbone Variations (e.g., Suc-Ala-Ala-Pro-Phe-pNA, Suc-Ala-Pro-pNA)

The specificity of serine proteases like chymotrypsin (B1334515) is largely dictated by the amino acid residues at and near the cleavage site, designated P1, P2, P3, etc., moving away from the scissile bond in the N-terminal direction. Chymotrypsin preferentially cleaves peptide bonds C-terminal to aromatic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) at the P1 position. expasy.org However, the residues in the P2, P3, and P4 positions, known as the extended substrate binding site, also play a crucial role in determining the efficiency of substrate binding and catalysis. nih.gov

Variations in the peptide backbone of chromogenic substrates like Suc-Ala-Gln-Pro-Phe-pNA lead to different kinetic profiles. The substrate Suc-Ala-Ala-Pro-Phe-pNA is a well-characterized and sensitive substrate for chymotrypsin. gentaur.com.debachem.com It is also recognized by other proteases such as cathepsin G and chymase. gentaur.com.debachem.comcaymanchem.com The kinetic parameter Km, which reflects the substrate concentration at half-maximal reaction velocity and is an indicator of binding affinity, has been reported as 60 µM for the cleavage of Suc-Ala-Ala-Pro-Phe-pNA by chymotrypsin. caymanchem.com In a study of chymotrypsin from anchovy viscera, the Km for N-succinyl-(Ala)₂-Pro-Phe-p-nitroanilide was 89 µM with a kcat of 10.0 µM⁻¹min⁻¹.

Shortening the peptide chain, as in a hypothetical substrate like Suc-Ala-Pro-pNA, would likely result in a much less efficient substrate for chymotrypsin. The absence of a P1 residue (Phe) would dramatically reduce its recognition by the enzyme, as the P1-S1 interaction in the enzyme's binding pocket is a primary determinant of specificity for chymotrypsin-like serine proteases. nih.gov

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Suc-Ala-Ala-Pro-Phe-pNA | Bovine α-Chymotrypsin | 60 | - | - |

| Suc-Ala-Ala-Pro-Phe-pNA | M. thermolithotrophicus PPIase (chymotrypsin-coupled assay) | - | - | 2.0 x 10⁵ |

| N-Glutaryl-L-Phe-pNA (GPNA) | Bovine α-Chymotrypsin | - | Decreases with surfactant | - |

Data presented is based on available literature and may originate from studies using different enzyme sources or assay conditions, affecting direct comparability. The kcat/Km for the PPIase was measured at 15°C nih.gov. The GPNA study noted changes in kinetic constants in the presence of surfactants nih.gov.

Advantages and Limitations Relative to Fluorogenic (e.g., MCA, AFC) and FRET-Based Substrates

The choice of substrate extends beyond the peptide sequence to the reporter molecule that signals cleavage. Chromogenic substrates like those ending in p-nitroanilide (pNA) represent a classic and widely used method, while fluorogenic and FRET-based substrates offer alternative detection strategies with distinct advantages and limitations.

Chromogenic Substrates (pNA):

Advantages: These substrates are generally cost-effective, easy to use, and require standard laboratory spectrophotometers for detection. The release of p-nitroaniline produces a yellow color that can be quantified by measuring absorbance around 405-410 nm. caymanchem.com They are stable and suitable for endpoint assays and some kinetic studies.

Limitations: The primary limitation of chromogenic assays is their relatively low sensitivity compared to fluorescence-based methods. nih.gov This can be a drawback when working with low enzyme concentrations or for detecting subtle changes in activity. Furthermore, the absorbance signal can be subject to interference from colored compounds in the sample matrix.

Fluorogenic Substrates (MCA, AFC):

Advantages: Fluorogenic substrates, which release a fluorescent group like 7-amino-4-methylcoumarin (AMC or MCA) or 7-amino-4-trifluoromethylcoumarin (AFC) upon cleavage, offer significantly higher sensitivity. sinica.edu.twscbt.com This allows for the detection of lower enzyme concentrations and is advantageous for high-throughput screening. scbt.com These assays allow for real-time monitoring of enzymatic reactions. scbt.com

Limitations: Fluorogenic assays are susceptible to photobleaching and can be affected by autofluorescence from biological samples. researchgate.net They require a fluorescence plate reader or spectrofluorometer for detection. While generally more sensitive, some studies have found similar sensitivity levels between optimized chromogenic and fluorogenic ELISA assays, although the latter often required longer incubation times. nih.gov

FRET-Based Substrates:

Advantages: Förster Resonance Energy Transfer (FRET) substrates typically consist of a peptide linker containing the cleavage site, flanked by a fluorescent donor and a quencher molecule. researchgate.net In the intact substrate, the quencher dampens the donor's fluorescence. Upon cleavage, the donor and quencher are separated, leading to an increase in fluorescence. This design provides a highly specific and sensitive signal with a low background, making it ideal for real-time kinetic analysis and in-cell assays. researchgate.netnih.gov

Limitations: The design and synthesis of FRET probes can be complex and costly. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically within 10 nm), which can impose constraints on substrate design. pnas.org Like other fluorescence methods, FRET assays can suffer from issues like spectral overlap between the donor and acceptor and inner filter effects at high substrate concentrations. researchgate.net

| Substrate Type | Principle | Advantages | Limitations |

| Chromogenic (pNA) | Enzymatic cleavage releases a colored molecule (p-nitroaniline). | Cost-effective, simple instrumentation (spectrophotometer), stable reagents. | Lower sensitivity, potential for color interference from sample components. |

| Fluorogenic (MCA, AFC) | Enzymatic cleavage releases a fluorescent molecule. | High sensitivity, suitable for real-time kinetics and high-throughput screening. | Susceptible to photobleaching and autofluorescence, requires a fluorometer. |

| FRET-Based | Cleavage separates a fluorophore-quencher pair, causing a fluorescence increase. | Very high sensitivity, low background, excellent for real-time kinetics and in-cell assays. | Complex and costly substrate design, distance-dependent, potential for spectral overlap. |

Selectivity and Sensitivity Considerations in Substrate Choice for Specific Research Goals

The selection of a substrate is a critical decision in experimental design, guided by the specific research goals, the nature of the enzyme, and the biological context.

For High-Throughput Screening (HTS) of Inhibitors: The primary requirements for HTS are sensitivity, reliability, and speed. Fluorogenic substrates are often preferred in this context because their high sensitivity allows for the use of minimal amounts of enzyme and test compounds, reducing costs. scbt.com The robust signal-to-background ratio facilitates the clear identification of "hits" in large compound libraries.

For Detailed Kinetic Analysis (Km, kcat): While both chromogenic and fluorogenic substrates can be used for kinetic studies, the choice may depend on the enzyme's activity. cam.ac.uklibretexts.org For highly active enzymes or when substrate solubility is high, chromogenic substrates can provide reliable kinetic data. For enzymes with low turnover rates or when only small amounts of enzyme are available, the enhanced sensitivity of fluorogenic or FRET-based substrates is necessary to obtain accurate measurements of initial reaction velocities across a range of substrate concentrations. researchgate.netnih.gov FRET assays, in particular, are powerful for detailed, real-time kinetic analysis. mdpi.com

For In Situ or In-Cell Enzyme Activity: Visualizing protease activity within a cellular or tissue context requires substrates that provide a localized signal. FRET-based probes, often constructed using fluorescent proteins like CFP and YFP as the donor-acceptor pair, are exceptionally well-suited for this purpose. nih.gov They can be genetically encoded and expressed within cells, allowing for the real-time monitoring of protease activity in its native environment.

For Routine Enzyme Assays and Process Monitoring: In applications where cost and simplicity are paramount and ultimate sensitivity is not the primary concern, chromogenic substrates like this compound remain a valuable and practical choice. Their ease of use makes them suitable for educational purposes, quality control assays, or for monitoring purification procedures where the enzyme concentration is relatively high.

Ultimately, the choice between a chromogenic substrate like this compound and its fluorogenic or FRET-based counterparts involves a trade-off between sensitivity, cost, complexity, and the specific biological question being addressed. Understanding the inherent advantages and limitations of each substrate class is essential for generating robust and meaningful data in protease research. benthamdirect.com

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Substrates with Enhanced Specificity and Selectivity

The development of highly specific and selective protease substrates is a cornerstone of enzyme kinetics and drug discovery. The parent compound, Suc-Ala-Ala-Pro-Phe-pNA, is a well-established substrate for enzymes like chymotrypsin (B1334515) and cathepsin G. sigmaaldrich.comfishersci.com The rational design of new substrates, such as Suc-Ala-Gln-Pro-Phe-pNA, involves strategic amino acid substitutions to modulate enzyme affinity and selectivity.

The replacement of the nonpolar alanine (B10760859) with the polar glutamine residue is a deliberate design choice aimed at targeting proteases with a preference for hydrophilic interactions in their S3 binding pocket. This approach allows for the fine-tuning of substrate performance for specific enzymatic targets. For instance, a similar strategy was employed in the development of Suc-Ala-Leu-Pro-Phe-pNA, which proved to be a more reactive substrate for the FK-506 binding protein (FKBP) compared to the standard Suc-Ala-Ala-Pro-Phe-pNA, enabling more accurate inhibitor studies. novoprolabs.com

Future research will focus on systematically modifying the peptide backbone of this compound to create a panel of next-generation substrates. These efforts will likely involve:

Systematic Amino Acid Scanning: Replacing other residues in the sequence (e.g., Pro, Phe) to map the complete substrate specificity profile (P4 to P1) of target proteases.

Incorporation of Non-natural Amino Acids: Introducing synthetic amino acids to enhance stability against non-specific degradation or to introduce unique chemical handles for immobilization or detection.

Kinetic Profiling: Rigorous testing of these new substrates against a wide range of proteases to confirm their enhanced selectivity and to determine key kinetic parameters like Kₘ and kcat.

Table 1: Strategies in Rational Substrate Design

| Design Strategy | Rationale | Desired Outcome | Example Compound Analogue |

|---|---|---|---|

| P3 Site Modification | Target proteases with specific S3 subsite preferences. | Enhanced selectivity for enzymes preferring polar residues. | Suc-Ala-Gln -Pro-Phe-pNA |

| P4 Site Modification | Modulate binding affinity and initial enzyme-substrate recognition. | Improved Kₘ for target enzyme. | Leu -Ala-Gln-Pro-Phe-pNA |

| P2 Site Modification | Exploit conformational constraints of the enzyme active site. | Increased catalytic efficiency (kcat). | Suc-Ala-Gln-Hyp -Pro-Phe-pNA (with Hydroxyproline) |

| P1 Site Modification | Alter the primary cleavage determinant for the target protease class. | Shift targeting from chymotrypsin-like to other serine proteases. | Suc-Ala-Gln-Pro-Arg -pNA |

Application in Novel Enzymatic Biosensors and Analytical Detection Systems

Enzymatic biosensors are powerful analytical tools that combine the high specificity of an enzyme with a signal transducer. Chromogenic substrates like those ending in p-nitroanilide (pNA) are ideal for developing colorimetric detection systems, as the enzymatic cleavage of the amide bond releases the yellow p-nitroaniline molecule, which can be easily quantified spectrophotometrically. medchemexpress.com

The high theoretical specificity of a rationally designed substrate like this compound makes it a prime candidate for the development of novel biosensors to detect specific protease activity in biological or environmental samples. Future applications in this area include:

Immobilized Substrate Sensors: Covalently attaching this compound to a solid support, such as a 96-well plate, nanoparticles, or a screen-printed electrode surface. researchgate.net The presence of the target enzyme in a sample would lead to a localized color change, enabling high-throughput screening or point-of-care diagnostics.

Fiber-Optic Probes: Integrating the substrate into the tip of a fiber-optic probe for real-time, in-situ monitoring of protease activity in complex environments like cell cultures or bioreactors.

Paper-Based Microfluidics: Developing low-cost, disposable diagnostic tests where a sample containing the target protease wicks through a paper channel embedded with this compound, resulting in a visual colorimetric readout.

The selectivity of the biosensor is directly dependent on the specificity of the peptide sequence for its target enzyme, making the rational design efforts described in the previous section critical for success. mdpi.com

Elucidation of Enzyme-Substrate Structural Dynamics During Catalysis

Understanding precisely how a substrate binds to an enzyme's active site and how this interaction leads to catalysis is a fundamental goal of enzymology. While static crystal structures provide snapshots of the enzyme-substrate complex, the catalytic process is inherently dynamic.

Future research will leverage this compound in combination with advanced biophysical and computational techniques to elucidate these dynamics. Key research avenues include:

Molecular Dynamics (MD) Simulations: Performing computational simulations to model the binding of this compound to its target protease. researchgate.net These simulations can reveal the specific hydrogen bonds and hydrophobic interactions formed by the glutamine residue within the S3 subsite, explaining the basis for enhanced selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid computational methods to model the electronic rearrangements that occur during the peptide bond cleavage, providing a detailed picture of the transition state.

Time-Resolved Crystallography and NMR: Employing advanced structural biology techniques to capture intermediate states of the enzyme-substrate complex during the catalytic cycle. For example, solution NMR could be used to study the conformation of the substrate when bound to the enzyme. nih.gov

These studies will provide a detailed, motion-based understanding of enzyme specificity, moving beyond static models to a more complete picture of molecular recognition and catalysis.

Integration with Proteomics and Degradomics Approaches for Functional Studies

Degradomics, a sub-field of proteomics, aims to characterize the full complement of proteases (the "degradome") and their activities in a biological system. Specific and reliable substrates are essential tools for these functional studies.

The integration of this compound into proteomics and degradomics workflows could enable highly specific activity profiling. Emerging applications include:

Activity-Based Probing: Using the substrate in competitive assays with activity-based probes (ABPs) to identify and quantify the active fraction of a specific protease in a complex proteome.

Functional Enzyme Profiling: Employing the substrate to measure the activity of a target protease in cell lysates or patient samples (e.g., serum, synovial fluid) to correlate its activity with disease states, such as inflammation or cancer.

High-Throughput Screening (HTS): Utilizing this compound in HTS campaigns to discover novel small-molecule inhibitors of a specific protease, which can serve as leads for drug development. chemimpex.com

By providing a specific and measurable readout of enzymatic function, this substrate can help bridge the gap between protease presence (as measured by traditional proteomics) and its actual biological activity, providing deeper insights into its role in health and disease.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation | Key Application/Characteristic |

|---|---|---|

| Succinyl-Alaninyl-Glutaminyl-Prolyl-Phenylalanine-p-Nitroanilide | This compound | Subject of future research; designed for enhanced selectivity. |

| Succinyl-Alaninyl-Alaninyl-Prolyl-Phenylalanine-p-Nitroanilide | Suc-Ala-Ala-Pro-Phe-pNA | Standard chromogenic substrate for chymotrypsin and cathepsin G. sigmaaldrich.comfishersci.com |

| Succinyl-Alaninyl-Leucyl-Prolyl-Phenylalanine-p-Nitroanilide | Suc-Ala-Leu-Pro-Phe-pNA | Substrate with enhanced reactivity for FKBP. novoprolabs.com |

常见问题

Q. How to ensure reproducibility of enzymatic assays with this compound?

- Best Practices:

- Detailed Metadata: Report substrate lot numbers, DMSO sources, and instrument calibration dates.

- Open Data: Share raw absorbance curves and analysis scripts via repositories like Zenodo .

- Replication: Perform triplicate experiments across independent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。